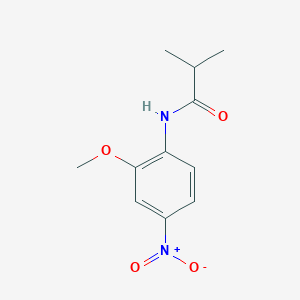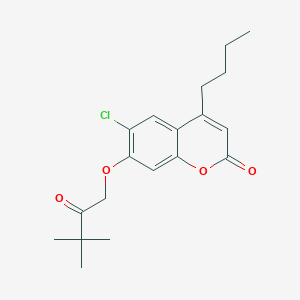![molecular formula C17H18ClNOS2 B4987998 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also discuss future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, which may be responsible for its antimicrobial activity. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its antimicrobial and anticancer activity. It has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a variety of bacteria and fungi, which makes it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of interest is the development of new antimicrobial agents based on this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as viral infections. Additionally, further studies may be conducted to investigate the mechanism of action of this compound, and to identify new targets for its activity. Overall, the potential applications of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in scientific research are vast, and further investigation is warranted.
Méthodes De Synthèse
The synthesis of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide involves the reaction of 3-chlorobenzyl chloride with sodium ethoxide to form 3-chlorobenzyl ethyl ether. This is then reacted with 2-mercaptoethylamine hydrochloride to form 2-[(3-chlorobenzyl)thio]ethylamine. The final step involves the reaction of 2-[(3-chlorobenzyl)thio]ethylamine with phenylthioacetic acid to form 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide.
Applications De Recherche Scientifique
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, and has been investigated for its potential use as an antibacterial agent. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-4-5-14(11-15)12-21-13-17(20)19-9-10-22-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRXNMQGQLFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-{[3-(2,2-dimethylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4987931.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)